3-(Aminomethyl)-3-methoxypentane
Overview
Description
Synthesis Analysis
The synthesis of aminomethyl derivatives is a key focus in the papers. For instance, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one were synthesized and evaluated for their cytotoxic activities . Another study reports the preparation of new aminomethyloxy derivatives of 1-(propylsulfanyl)pentane through condensation reactions . Similarly, the synthesis of 3-(N-ethyl-N-methoxycarbonylmethyl) amino acetanilide was achieved via a two-step reaction starting from 3-aminoacetanilide . These syntheses involve various chemical reactions, including condensation and reactions with aldehydes and chloroacetates, under specific conditions to achieve high yields and purities.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using several analytical techniques. Elemental analysis, infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and mass spectrometry were employed to verify the structures of the aminomethyloxy derivatives . Additionally, theoretical density functional theory (DFT) calculations were used to characterize the potential energy surface of various tautomers of a related molecule .
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of aminomethyl derivatives. These reactions include the condensation of alcohols with formaldehyde and secondary amines , as well as the reaction of amines with acetaldehyde followed by methyl chloroacetate to yield the desired products . The specificity of these reactions is crucial for the synthesis of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized aminomethyl derivatives were explored to assess their potential applications. Some of the compounds were tested as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, indicating their potential use in industrial and medical settings . The cytotoxic activities of certain derivatives were also evaluated, showing low CC50 values against various neoplasms and carcinoma cells, which suggests their potential as tumor-selective cytotoxins .
Scientific Research Applications
1. Synthesis of Medical Intermediates
3-(Aminomethyl)-3-methoxypentane is used in the synthesis of important medical intermediates. For instance, Zhang Ping-rong (2009) described the transformation of ethyl lactate and halogenated hydrocarbon into medical intermediates through alkylation, Grignard reaction, reduction, amination, and salt-forming processes. The total yields for synthesized compounds like 2-methoxypentan-3-amine hydrochloride were reported to be between 14.3% and 18.8% (Zhang Ping-rong, 2009).
2. Catalysis in Organic Synthesis
This compound also plays a role in catalysis within organic synthesis. For example, Ruth A. M. Robertson and colleagues (2001) studied how ethene and CO react in methanol using rhodium complexes of tertiary phosphines, resulting in products with increased chain growth and unsaturated products. This research highlights the compound's utility in facilitating complex chemical reactions (Robertson, Poole, Payne, & Cole-Hamilton, 2001).
3. Polymerization Processes
In the field of polymer science, 3-(Aminomethyl)-3-methoxypentane is used in polymerization processes. J. Rodríguez and colleagues (1989) investigated the polymerization of 3-methoxy-3-phenylpropene with VCl3-AlEt3 catalyst system, demonstrating the coordination of the methoxyl group on the transition metal catalyst through a [3,3] methoxylotropic rearrangement of the monomer (Rodríguez, Carreño, Fernández-Sánchez, & Alcántara, 1989).
4. Synthesis of Cytotoxins
This compound has also been used in the synthesis of new cytotoxins. K. Ö. Yerdelen and team (2015) synthesized aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, which showed significant cytotoxic activities against various neoplasms and carcinoma cells, demonstrating potential in cancer research (Yerdelen, Gul, Sakagami, & Umemura, 2015).
5. Synthesis of Biofuels
In the context of biofuel production, research by A. Cann and J. Liao (2009) highlighted the potential of 3-(Aminomethyl)-3-methoxypentane in the synthesis of pentanol isomers, a class of chemicals with potential application as biofuels. They found that these isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, can be produced by engineered microorganisms through metabolic engineering (Cann & Liao, 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely is also included.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
properties
IUPAC Name |
2-ethyl-2-methoxybutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-7(5-2,6-8)9-3/h4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAKCDQDYLRURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573302 | |
Record name | 2-Ethyl-2-methoxybutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3-methoxypentane | |
CAS RN |
145550-57-8 | |
Record name | 2-Ethyl-2-methoxy-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145550-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-methoxybutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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